Aminomethanecarbonimidoylchloride
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Overview
Description
Aminomethanecarbonimidoylchloride is an organic compound that contains the functional group RC(NR’)Cl. This compound is an analogue of acyl chloride and is highly reactive. It is often used as an intermediate in various synthetic procedures due to its reactivity. The compound is generally a colorless liquid or low-melting solid that is sensitive to heat and moisture .
Preparation Methods
Aminomethanecarbonimidoylchloride can be synthesized by treating a monosubstituted carboxylic acid amide with phosgene or thionyl chloride. The general reaction involves the conversion of the amide to the imidoyl chloride with the release of hydrogen chloride and carbon dioxide . Industrial production methods often involve the use of halogenating agents to achieve the desired conversion efficiently.
Chemical Reactions Analysis
Aminomethanecarbonimidoylchloride undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form the corresponding amide and hydrogen chloride.
Reaction with Hydrogen Sulfide: Produces thioamides.
Reaction with Amines: Forms amidines.
Dehydrohalogenation: Converts to nitriles upon heating.
Reaction with Hydrogen Halides: Forms iminium chloride cations.
Common reagents used in these reactions include water, hydrogen sulfide, amines, and hydrogen halides. The major products formed from these reactions are amides, thioamides, amidines, nitriles, and iminium chloride cations .
Scientific Research Applications
Aminomethanecarbonimidoylchloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of imidates, thioimidates, amidines, and imidoyl cyanides.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which aminomethanecarbonimidoylchloride exerts its effects involves its high reactivity with nucleophiles. The compound readily reacts with water, amines, and other nucleophiles to form various products. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on molecules, leading to the formation of amides, thioamides, and other derivatives .
Comparison with Similar Compounds
Aminomethanecarbonimidoylchloride is similar to other imidoyl chlorides, such as those derived from different carboxylic acid amides. its unique reactivity and ability to form a wide range of products make it distinct. Similar compounds include:
Acyl Chlorides: Less reactive compared to imidoyl chlorides.
Thioamides: Formed from the reaction of imidoyl chlorides with hydrogen sulfide.
Amidines: Formed from the reaction of imidoyl chlorides with amines.
This compound stands out due to its versatility and the variety of reactions it can undergo, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C2H5ClN2 |
---|---|
Molecular Weight |
92.53 g/mol |
IUPAC Name |
2-aminoethanimidoyl chloride |
InChI |
InChI=1S/C2H5ClN2/c3-2(5)1-4/h5H,1,4H2 |
InChI Key |
LGAUXSQBKMAJJD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=N)Cl)N |
Origin of Product |
United States |
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